This compound is classified under tetrahydropyridines, which are cyclic amines derived from pyridine. The presence of the benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets. The compound has been studied for its pharmacological properties, particularly in relation to neurodegenerative diseases where monoamine oxidase B inhibition is beneficial .
The synthesis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine can be achieved through several methods. One notable approach involves the use of a Grignard reaction followed by hydrogenation and elimination steps:
This multi-step synthesis allows for precise control over the final product's structure and properties.
The molecular structure of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring fused with a phenyl group substituted at the para position by a benzyloxy group.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, revealing distinct chemical shifts corresponding to the aromatic protons and the aliphatic protons in the tetrahydropyridine ring .
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties or synthesizing related compounds for further pharmacological evaluation .
The primary mechanism of action for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine involves its inhibition of monoamine oxidase B enzymes. This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine:
In vitro studies have demonstrated its efficacy as a noncompetitive inhibitor against monoamine oxidase B.
The physical and chemical properties of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine include:
These properties are crucial for determining its formulation in pharmaceutical applications .
The applications of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine are primarily focused on medicinal chemistry:
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine features a hybrid molecular architecture comprising two interconnected ring systems: a 1,2,3,6-tetrahydropyridine (THP) ring linked via a phenyl bridge to a benzyloxy substituent. The IUPAC name is 4-(2,5-dimethyl-4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine, with a molecular formula of $\ce{C20H23NO}$ and molecular weight of 293.4 g/mol . The benzyloxy group (–OCH₂C₆H₅) attaches para to the tetrahydropyridine linkage on the phenyl ring, creating an extended π-conjugated system. Key bond parameters include:
Table 1: Atomic Connectivity
Segment | Key Features |
---|---|
Tetrahydropyridine | Non-aromatic diene ring with chair/envelope conformations; N1 protonation site |
Phenyl Bridge | 1,4-disubstituted; conjugates THP to benzyloxy group |
Benzyloxy Group | –OCH₂– spacer; orthogonal rotation relative to phenyl ring |
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy:
Characteristic bands observed via FTIR:
Mass Spectrometry:
X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.35 Å, c = 14.72 Å, α=γ=90°, β=102.5°. Key structural features:
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell volume | 1245 ų |
Density | 1.24 g/cm³ |
Hydrogen bonds | N–H···O (2.85 Å) |
The benzyloxy group exhibits significant +M (mesomeric) and +I (inductive) effects, altering electron density distribution:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9